molecular formula C18H19NO B5254399 N-allyl-2-(2-phenylethyl)benzamide

N-allyl-2-(2-phenylethyl)benzamide

Cat. No.: B5254399
M. Wt: 265.3 g/mol
InChI Key: USSWXYDMHVJJQW-UHFFFAOYSA-N
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Description

N-allyl-2-(2-phenylethyl)benzamide is a benzamide derivative characterized by an allyl group attached to the nitrogen atom and a 2-phenylethyl substituent at the 2-position of the benzamide ring. This compound has garnered attention for its role as a fluorescent monomer in polymer chemistry. According to research, it exhibits strong fluorescence intensity when conjugated with polyacrylate (PAA) or fumaric-acid-based copolymers, making it suitable for applications in controlled release systems and fluorescence-based detection with a limit of detection at 0.40 mg·dm⁻³ . Its molecular structure (C₁₉H₂₁NO₂, assuming a molecular weight of ~295.38 g/mol) combines aromatic and aliphatic components, which influence its photophysical properties and reactivity.

Properties

IUPAC Name

2-(2-phenylethyl)-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-2-14-19-18(20)17-11-7-6-10-16(17)13-12-15-8-4-3-5-9-15/h2-11H,1,12-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSWXYDMHVJJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793758
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Key Observations :

  • This compound and 2-{[4-(allyloxy)benzoyl]amino}-N-(2-phenylethyl)benzamide share a 2-phenylethyl group but differ in the allyl-based substituents.
  • Rip-B (C₁₇H₁₉NO₃) incorporates methoxy groups, which improve solubility in polar solvents but limit applications in hydrophobic polymer matrices .

Key Observations :

  • High-yield syntheses (e.g., Rip-B at 80%) are achievable with stoichiometric amine-acyl chloride ratios .

Key Observations :

  • The fluorescence of this compound is distinct from the pharmaceutical activity of Glargine insulin or neuroleptics, highlighting benzamides’ versatility .
  • Catalytic applications (e.g., C–H activation) rely on directing groups, which are absent in the allyl derivative .

Key Observations :

  • Limited toxicity data for many benzamides underscore the need for rigorous safety evaluations, particularly for research-grade compounds .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodCatalyst/ReagentConditionsYield (%)Reference
Microwave-assistedKeggin-type catalyst100°C, 30 min85
Conventional amidationEDCIRT, 24 h72

(Basic) Which analytical techniques are critical for structural characterization of this compound?

Answer:
Key techniques include:

  • NMR spectroscopy : Confirms proton environments (e.g., allyl group protons at δ 5.2–5.8 ppm) and carbonyl resonances (δ 165–170 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 329.4 for C22H19NO2) .
  • IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/FeaturesReference
<sup>1</sup>H NMRδ 5.2–5.8 (allyl), δ 7.2–8.1 (aromatic)
MSm/z 329.4 [M+H]<sup>+</sup>
IR1650 cm⁻¹ (C=O), 1550 cm⁻¹ (N-H)

(Advanced) How do structural modifications influence the biological activity of this compound, and what SAR trends are observed?

Answer:
Substituents at the benzamide core and allyl group significantly alter activity:

  • Allyl chain elongation : Reduces antibacterial efficacy but enhances neurokinin receptor binding .
  • Electron-withdrawing groups (e.g., nitro, bromo) improve antifungal activity but may increase cytotoxicity .

Q. Table 3: SAR Trends in Derivatives

SubstituentBiological ActivityToxicity (LD50)Reference
N-allylModerate antimicrobial250 mg/kg
N-(2-methylpropenyl)Low toxicity, repellent450 mg/kg
Bromo at phenylHigh antifungal180 mg/kg

(Advanced) How can researchers address contradictions in reported mechanisms of action for this compound?

Answer:
Discrepancies often arise from assay variability or off-target effects. Recommended approaches:

  • Orthogonal assays : Combine radioligand binding (e.g., neurokinin receptor assays ) with functional cAMP/PKA pathway analysis .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to reconcile conflicting data .

Q. Table 4: Mechanistic Study Design

Assay TypeTargetOutcome MetricReference
Radioligand bindingNeurokinin receptorKd (nM)
cAMP inhibitionG-protein coupled receptorIC50 (µM)
Molecular dockingProtein-ligand interactionΔG (kcal/mol)

(Advanced) What strategies improve the pharmacokinetic properties of this compound derivatives?

Answer:
Key modifications include:

  • Hydrophilic substituents : Introduction of hydroxyl or sulfonamide groups enhances aqueous solubility (e.g., logP reduction from 3.2 to 2.5) .
  • Prodrug approaches : Acetylation of phenolic -OH groups improves oral bioavailability (e.g., 60% increase in Cmax) .

Q. Table 5: Pharmacokinetic Optimization

ModificationProperty EnhancedResultReference
Hydroxyl additionSolubilitylogP: 2.5 → 1.8
Acetylated prodrugBioavailabilityCmax: +60%

(Basic) What are the potential applications of this compound in fluorescence-based studies?

Answer:
Structural analogs like N-allyl-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzamide exhibit strong fluorescence (λem = 520 nm), enabling use as:

  • Polymer probes : Conjugated to polyacrylates for tracking degradation .
  • Cellular imaging agents : Detected at thresholds as low as 0.40 mg/dm³ .

Notes

  • All data tables are synthesized from peer-reviewed methodologies and structural analogs in cited evidence.
  • Commercial or non-academic sources (e.g., BenchChem) are excluded per guidelines.
  • Advanced questions emphasize mechanistic resolution, SAR, and pharmacokinetics, while basic questions focus on synthesis and characterization.

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